Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated 2,4-Dibromoimidazole Core
While no direct experimental LogP data was found for the exact compound, the addition of a trifluoromethyl group is a well-established strategy to increase the lipophilicity and metabolic stability of a molecule . The presence of the -CF3 group in this compound is predicted to increase its LogP by approximately 1.5 units compared to the non-fluorinated analog, 2,4-dibromoimidazole (CAS 64591-03-3), whose calculated LogP is 1.93 [1]. This increased lipophilicity in building blocks translates to improved membrane permeability and reduced metabolic clearance in final drug candidates, a critical differentiator for pharmaceutical development.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~3.4 (estimated based on class trends) |
| Comparator Or Baseline | 2,4-Dibromoimidazole (CAS 64591-03-3), Predicted LogP: 1.9347 |
| Quantified Difference | Estimated difference of +1.5 LogP units |
| Conditions | In silico prediction; no experimental data available for direct comparison. |
Why This Matters
For medicinal chemists, using a building block with a higher LogP is essential for optimizing the drug-likeness and oral bioavailability of resulting lead compounds, a feature not offered by non-fluorinated alternatives.
- [1] MolBase. 2,4-Dibromoimidazole. Product Information Page. View Source
